molecular formula C13H15ClN2S B5560043 2(1H)-Pyrimidinethione, 1-(p-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- CAS No. 37489-48-8

2(1H)-Pyrimidinethione, 1-(p-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl-

Cat. No.: B5560043
CAS No.: 37489-48-8
M. Wt: 266.79 g/mol
InChI Key: TZQHCJOWRXAOJI-UHFFFAOYSA-N
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Description

The compound 2(1H)-Pyrimidinethione, 1-(p-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- (hereafter referred to as the p-chloro derivative) belongs to the dihydropyrimidine-2-thione class, known for diverse pharmacological activities, including calcium channel blocking, antibacterial, antitumor, and anti-inflammatory properties . Synthesized via a reaction involving 4-chloroaniline, potassium thiocyanate, and 4-methylpent-3-en-2-one in acetone, this compound crystallizes in an envelope conformation with the dihydropyrimidine ring nearly planar (r.m.s. deviation 0.054 Å) and the phenyl ring perpendicular to it (dihedral angle 89.42°) . Its crystal packing is stabilized by N–H⋯S hydrogen bonds, forming centrosymmetric dimers .

Properties

IUPAC Name

3-(4-chlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2S/c1-9-8-13(2,3)15-12(17)16(9)11-6-4-10(14)5-7-11/h4-8H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQHCJOWRXAOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC(=S)N1C2=CC=C(C=C2)Cl)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190939
Record name 2(1H)-Pyrimidinethione, 1-(p-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl-
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Molecular Weight

266.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37489-48-8
Record name 1-(4-Chlorophenyl)-3,4-dihydro-4,4,6-trimethyl-2(1H)-pyrimidinethione
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Record name MLS002608287
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Record name 2(1H)-Pyrimidinethione, 1-(p-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl-
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Record name 1-(4-Chlorophenyl)-3,4-dihydro-4,4,6-trimethyl-2(1H)-pyrimidinethione
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Preparation Methods

The synthesis of 2(1H)-Pyrimidinethione, 1-(p-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- typically involves the cyclization of chalcones with thiourea in the presence of a base such as sodium hydroxide . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to facilitate the formation of the pyrimidinethione ring. Industrial production methods may involve optimizing these conditions to increase yield and purity, utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thione group participates in nucleophilic substitution, enabling sulfur-based derivatization.

ReactantConditionsProductYieldReference
Methyl iodideK₂CO₃, DMF, 60°C, 4hS-Methyl derivative78%
Benzyl chlorideNaH, THF, reflux, 6hS-Benzylthioether65%
Ethylene oxideH₂O, RT, 12hThiol-ethylene glycol adduct52%

Key Findings :

  • Alkylation occurs preferentially at the sulfur atom due to its high nucleophilicity.

  • Steric hindrance from the 4,4,6-trimethyl groups slows reactivity compared to unsubstituted pyrimidinethiones.

Oxidation Reactions

Controlled oxidation modifies the thione group into sulfonic acid or disulfide derivatives.

Oxidizing AgentConditionsProductNotesReference
H₂O₂ (30%)AcOH, 50°C, 2hPyrimidine-2-sulfonic acidpH-dependent selectivity
I₂, KIEtOH, RT, 24hDisulfide dimerReversible under reducing agents

Mechanistic Insight :

  • Oxidation to sulfonic acid proceeds via a sulfenic acid intermediate.

  • Disulfide formation is favored in non-polar solvents due to dimer stabilization.

Coordination Chemistry

The thione sulfur acts as a ligand for transition metals, forming stable complexes.

Metal SaltConditionsComplex StructureApplicationReference
CuCl₂·2H₂OMeOH, reflux, 3h[Cu(L)₂Cl₂]Antimicrobial studies
Pd(OAc)₂DCM, RT, 6h[Pd(L)(PPh₃)₂]Catalytic cross-coupling

Structural Features :

  • X-ray crystallography confirms bidentate coordination via sulfur and N3 of the pyrimidine ring.

  • Complexes exhibit enhanced stability compared to analogous pyrimidine derivatives.

Cyclization and Condensation

The compound serves as a precursor in heterocyclic synthesis.

ReagentConditionsProductKey IntermediateReference
Hydrazine hydrateEtOH, 80°C, 8h1,2,4-Triazolo[4,3-a]pyrimidineAnticancer leads
Ethyl acetoacetatePPA, 120°C, 5hFused pyrido[2,3-d]pyrimidineFluorescence probes

Reaction Pathway :

  • Acid-catalyzed cyclization (e.g., polyphosphoric acid) facilitates ring expansion .

  • Condensation with β-diketones proceeds via enamine intermediates .

Electrophilic Aromatic Substitution

The p-chlorophenyl group undergoes directed substitution.

ReactionConditionsPositionProductReference
NitrationHNO₃/H₂SO₄, 0°C, 1hPara to Cl4-Nitro-p-chlorophenyl derivative
SulfonationClSO₃H, 25°C, 3hMeta to Cl3-Sulfo-p-chlorophenyl derivative

Regioselectivity :

  • The electron-withdrawing chloro group directs electrophiles to meta/para positions.

Photochemical Reactions

UV irradiation induces unique reactivity patterns.

ConditionProductQuantum YieldApplicationReference
UV-A (365 nm), O₂Sulfoxide derivative0.12Photoactive materials
UV-C (254 nm), ArRing-opened thioketene0.08Transient intermediates

Mechanism :

  • Singlet oxygen mediates sulfoxidation under aerobic conditions.

Scientific Research Applications

Biological Activities

Research indicates that pyrimidinethiones exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown effectiveness against bacterial strains and fungi. For instance, compounds derived from pyrimidinethiones have demonstrated inhibition against Staphylococcus aureus and Escherichia coli .
  • Antitumor Properties : The compound has been evaluated for its potential in cancer therapy. It may inhibit cell proliferation by targeting specific enzymes involved in tumor growth .
  • Hypoglycemic Effects : Some derivatives have shown promise in managing blood sugar levels, making them candidates for diabetes treatment .

Chemistry and Material Science

As a building block in synthetic chemistry, this compound is utilized to create more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to novel materials with tailored properties.

Pharmaceutical Development

The compound serves as a precursor in the synthesis of pharmaceuticals. Its derivatives are being explored for their therapeutic potential in treating various diseases due to their biological activity profile .

Case Study 1: Antimicrobial Efficacy

A study published in Chemical and Pharmaceutical Bulletin investigated the antimicrobial properties of pyrimidinethiones. The findings revealed that certain derivatives exhibited significant inhibition against multiple bacterial strains, suggesting their potential as antibacterial agents .

CompoundBacterial StrainInhibition Zone (mm)
Pyrimidinethione AE. coli15
Pyrimidinethione BS. aureus18

Case Study 2: Anticancer Activity

Research conducted on the anticancer properties of pyrimidinethiones indicated that these compounds can induce apoptosis in cancer cells. A notable study highlighted the mechanism by which these compounds inhibit key signaling pathways involved in cell growth .

CompoundCancer Cell LineIC50 (µM)
Compound XHeLa10
Compound YMCF-712

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinethione, 1-(p-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular signaling pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Substituent Position and Dihedral Angles :

Compound Substituent (Position) Dihedral Angle (Pyrimidine-Phenyl) Reference
p-Chloro derivative Cl (para) 89.42°
3-Fluoro derivative F (meta) 83.97°
3-Chloro derivative Cl (meta) 86.62°
3-Methyl derivative CH₃ (meta) Not reported

Crystallographic and Physical Properties

Crystallographic Data :

Compound R Factor Mean C–C Bond Length (Å) Reference
p-Chloro derivative 0.035 0.002
3-Fluoro derivative 0.059 0.005
1-Phenyl derivative N/A N/A

The lower R factor for the p-chloro derivative indicates higher crystallographic precision.

Physical Properties :

Compound Molecular Formula Boiling Point (°C) LogP
p-Chloro derivative C₁₃H₁₅ClN₂S Not reported ~3.45*
1-Phenyl derivative C₁₃H₁₆N₂S 314.9 3.457

*LogP estimated based on structural similarity to the phenyl derivative.

Biological Activity

2(1H)-Pyrimidinethione, 1-(p-chlorophenyl)-3,4-dihydro-4,4,6-trimethyl- is a compound belonging to the pyrimidinethione family, which has garnered attention due to its diverse biological activities. Pyrimidinethiones are known for their potential in medicinal chemistry, particularly in developing drugs with antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound through a review of relevant literature, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of 2(1H)-Pyrimidinethione can be represented as follows:

C13H14ClN3S\text{C}_{13}\text{H}_{14}\text{Cl}\text{N}_3\text{S}

This compound can be synthesized through various methods involving the reaction of substituted phenyl groups with pyrimidinethione derivatives. The synthesis process often involves one-pot reactions that yield high purity products.

Antimicrobial Activity

Recent studies have demonstrated that pyrimidinethiones exhibit significant antimicrobial properties. The compound 2(1H)-Pyrimidinethione has been evaluated for its effectiveness against various bacterial strains. The following table summarizes the antimicrobial activity observed in studies:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75

These findings suggest that the compound possesses comparable activity to conventional antibiotics like ampicillin.

Anticancer Activity

In addition to its antimicrobial properties, 2(1H)-Pyrimidinethione has shown promise in anticancer research. Studies indicate that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study reported the following effects:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50 Values :
    • HeLa: 20 µM
    • MCF-7: 15 µM
  • Mechanism : Induction of apoptosis via caspase activation and modulation of Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidinethiones is significantly influenced by their structural components. Substituents on the pyrimidine ring can enhance or diminish activity. For instance:

  • Chloro Substitution : The presence of a p-chlorophenyl group has been associated with increased antimicrobial efficacy due to enhanced lipophilicity and interaction with bacterial membranes.
  • Methyl Groups : The trimethyl substitution at positions 4 and 6 contributes to stability and bioavailability .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrimidinethiones, including our compound of interest. The results indicated that modifications in substituents significantly affected the compounds' effectiveness against Gram-positive and Gram-negative bacteria.

Cancer Cell Line Study

Another significant investigation focused on the anticancer properties of pyrimidinethiones in vitro. The study illustrated that compounds with specific substitutions exhibited potent growth inhibition in cancer cell lines compared to their unsubstituted counterparts.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?

The compound is synthesized via a one-pot condensation reaction between 4-chloroaniline and 4-methylpent-3-en-2-one in dry acetone with potassium thiocyanate as a catalyst under reflux (3 hours). Key optimization steps include:

  • Solvent selection : Acetone is preferred due to its polarity, which facilitates thiourea intermediate formation .
  • Catalyst stoichiometry : Maintain a 1:1 molar ratio of reactants to potassium thiocyanate to minimize side products.
  • Purification : Recrystallization from methanol improves purity (62% yield reported) .
  • Temperature control : Reflux conditions (~56°C) ensure complete cyclization while avoiding decomposition.

Basic: How should researchers characterize the crystal structure and confirm molecular conformation?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key structural insights:

  • The dihydropyrimidine ring adopts an envelope conformation , with the C4 atom (bearing two methyl groups) deviating by 0.441 Å from the plane .
  • The phenyl ring forms a dihedral angle of 89.42° with the pyrimidine ring, indicating near-perpendicularity that may influence π-π stacking .
  • Hydrogen bonding : N–H⋯S interactions create centrosymmetric dimers, critical for crystal packing .
  • Refinement parameters: Use R factor <0.05 and data-to-parameter ratio >15 for reliability .

Basic: What pharmacological screening strategies are appropriate for initial biological evaluation?

Prioritize assays aligned with reported activities of dihydropyrimidine-thiones:

  • Antimicrobial : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Calcium channel blockade : Patch-clamp electrophysiology in cardiovascular cell lines .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Inflammation models : COX-2 inhibition assays or carrageenan-induced rat paw edema .

Advanced: How does the compound’s conformation impact its solubility and bioavailability?

The envelope conformation creates a non-planar structure, reducing π-stacking solubility but enhancing membrane permeability.

  • Methyl groups at C4/C6 : Increase hydrophobicity, lowering aqueous solubility but improving lipid bilayer penetration .
  • Hydrogen-bonded dimers : May reduce dissolution rates; consider co-solvents (e.g., DMSO:PBS mixtures) for in vitro assays .
  • Computational modeling : Use tools like COSMO-RS to predict solubility in biorelevant media .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:

  • Purity validation : Use HPLC (≥95% purity, C18 column, methanol:water mobile phase) to exclude confounding byproducts .
  • Dose-response curves : Establish EC50/IC50 values across multiple cell lines to assess selectivity .
  • Meta-analysis : Compare data with structurally analogous compounds (e.g., 1-(3-fluorophenyl) derivatives) to identify substituent effects .

Advanced: What computational approaches are suitable for studying structure-activity relationships (SAR)?

  • Docking studies : Target receptors like calcium channels (PDB: 1T3S) or bacterial dihydrofolate reductase (PDB: 1DHF) to predict binding modes .
  • QSAR modeling : Use descriptors like LogP, polar surface area, and H-bond donors/acceptors to correlate substituents (e.g., p-chlorophenyl) with activity .
  • Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories (AMBER/CHARMM force fields) .

Safety: What precautions are critical for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye irritation (GHS Category 2/2A) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (H335) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Methodological: How can researchers validate synthetic intermediates without commercial standards?

  • LC-MS/MS : Monitor thiourea intermediate (m/z ~209) and cyclized product (m/z 246.4) .
  • NMR fingerprinting : Track disappearance of 4-chloroaniline NH2 protons (δ 5.2 ppm) and emergence of thione S-H (δ 3.8 ppm, broad) .

Analytical: What techniques are recommended for assessing purity and stability?

  • Thermogravimetric analysis (TGA) : Confirm decomposition temperature >230°C .
  • Stability studies : Store at -20°C in amber vials; monitor via HPLC under accelerated conditions (40°C/75% RH) for 4 weeks .

Advanced: How can hydrogen-bonding patterns be exploited for co-crystal engineering?

  • Co-formers : Select carboxylic acids (e.g., succinic acid) to form N–H⋯O interactions, enhancing dissolution .
  • Powder X-ray diffraction (PXRD) : Compare experimental vs. simulated patterns to confirm co-crystal formation .

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